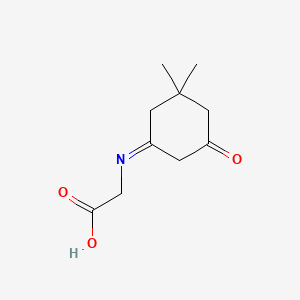

![molecular formula C17H21N3O2S B5508454 1-[(4-methylphenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine](/img/structure/B5508454.png)

1-[(4-methylphenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds structurally related to "1-[(4-methylphenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine" involves multiple steps, including conjugate additions, nucleophilic substitutions, and cyclization reactions. For example, the development of adenosine A2B receptor antagonists involves the synthesis of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines through sophisticated synthetic pathways, indicating a complex synthesis strategy that may be applicable to our compound of interest (Borrmann et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds closely related to "1-[(4-methylphenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine" has been elucidated using techniques such as X-ray crystallography. For example, the crystal structure of 4-phenyl-piperazine-1-sulfonamide reveals intricate details about its configuration, showcasing the importance of molecular structure analysis in understanding compound properties (Berredjem et al., 2010).

Chemical Reactions and Properties

Compounds in the piperazine family, including those bearing sulfonyl groups, exhibit a wide range of chemical reactions, owing to their functional groups. These reactions include nucleophilic substitution and conjugate addition, which are pivotal in the synthesis of various biologically active molecules (Matsumoto & Minami, 1975).

Physical Properties Analysis

The physical properties of such compounds, including solubility, crystallinity, and melting points, are crucial for their application in drug development. For instance, the crystal structure studies provide insights into the solubility and stability of the compounds, which are vital for their pharmacokinetic profiles (Kumar et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and interaction with biological targets, are essential for understanding the compound's potential as a drug. Research on related compounds has shown significant biological activities, such as receptor binding affinity, which could be indicative of the chemical properties of "1-[(4-methylphenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine" (Eskola et al., 2002).

科学的研究の応用

Therapeutic Uses and Molecular Design

Piperazine derivatives, including the one mentioned, have been extensively studied for their therapeutic potential. Their structural versatility allows for the design of drugs with a wide range of pharmacological activities. These compounds exhibit significant efficacy in treating various conditions, thanks to their ability to interact with different biological targets. The therapeutic applications of piperazine derivatives span across antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio-protective, anti-inflammatory, antidiabetic, and antihistamine profiles, among others. Slight modifications in the substitution pattern on the piperazine nucleus can lead to significant differences in the medicinal potential of the resultant molecules, highlighting the importance of rational molecular design in drug development (Rathi et al., 2016).

Antimicrobial Activity

The antimicrobial activity of piperazine and its analogues, particularly against Mycobacterium tuberculosis, showcases the potential of these compounds in addressing drug-resistant infections. Several molecules containing piperazine as an essential subunit have been reported to exhibit potent activity against both multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of tuberculosis. This emphasizes the role of piperazine derivatives in developing safer, selective, and cost-effective antimicrobial agents (Girase et al., 2020).

Pharmacokinetics and Drug Metabolism

The pharmacokinetic properties and metabolism of arylpiperazine derivatives have been a focal point of research, particularly their N-dealkylation processes. These compounds undergo extensive metabolism, including CYP3A4-dependent N-dealkylation, leading to the formation of 1-aryl-piperazines. These metabolites are known for their varied effects on serotonin receptors, among other biological targets. Understanding the disposition and metabolism of these compounds is crucial for optimizing their therapeutic efficacy and safety profiles (Caccia, 2007).

Novel Applications in Tuberculosis Treatment

Macozinone, a piperazine-benzothiazinone derivative, represents a significant advancement in tuberculosis treatment. Currently undergoing clinical studies, this compound targets decaprenylphosphoryl ribose oxidase (DprE1), a key enzyme in the synthesis of arabinan polymers of the cell wall in Mycobacterium tuberculosis. The development of Macozinone highlights the potential of piperazine derivatives in creating more efficient drug regimens for tuberculosis (Makarov & Mikušová, 2020).

特性

IUPAC Name |

1-(4-methylphenyl)sulfonyl-4-(pyridin-2-ylmethyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2S/c1-15-5-7-17(8-6-15)23(21,22)20-12-10-19(11-13-20)14-16-4-2-3-9-18-16/h2-9H,10-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTZOVERPLNRHKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-Methylphenyl)sulfonyl]-4-(pyridin-2-ylmethyl)piperazine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{(3S*,4R*)-1-[(5-chloro-3-methyl-1H-indol-2-yl)methyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5508380.png)

![3,3'-[oxybis(methylene)]bis(2,4,6-trimethylbenzaldehyde)](/img/structure/B5508384.png)

![3-[(3-bromo-4-chlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5508401.png)

![7-bromopentacyclo[6.3.0.0~2,6~.0~3,10~.0~5,9~]undecan-4-one oxime](/img/structure/B5508412.png)

![8-[(1,5-dimethyl-1H-indazol-3-yl)carbonyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5508414.png)

![1-(3-methoxyphenyl)-5-methyl-4-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]-2-piperazinone](/img/structure/B5508417.png)

![2,4-dichloro-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B5508418.png)

![3-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-methylimidazo[1,2-a]pyrimidine](/img/structure/B5508439.png)

![[3-allyl-1-(2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetyl)-3-piperidinyl]methanol](/img/structure/B5508446.png)

![N,N-dimethyl-1-(4-methyl-5-{1-[3-(2-thienyl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5508462.png)